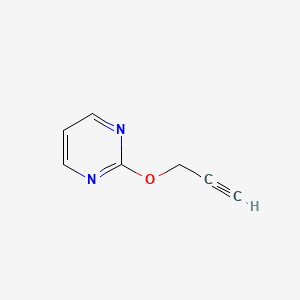

2-(Prop-2-YN-1-yloxy)pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a fundamental scaffold in chemistry and biology. numberanalytics.comnih.gov Its derivatives are of immense interest as they form a large class of natural and synthetic compounds with a wide array of applications. nih.gov The most profound significance of pyrimidines lies in their role as essential components of nucleic acids; the bases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives that constitute the building blocks of DNA and RNA. nih.govresearchgate.net This inherent biological role means that pyrimidine-based molecules can readily interact with various enzymes and cellular components, making them a privileged scaffold in drug discovery. nih.gov

Beyond their role in genetics, pyrimidine analogues have demonstrated a vast spectrum of pharmacological activities. ignited.in Researchers have successfully developed pyrimidine derivatives as anticancer, antiviral, antibacterial, anti-inflammatory, antifungal, and antihypertensive agents. nih.govresearchgate.net The structural versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's properties to target specific biological pathways. numberanalytics.com This adaptability has sustained major research focus from pharmaceutical companies and academic labs, continually expanding the portfolio of pyrimidine-based compounds for therapeutic use. nih.govignited.in

The Propargyl Moiety as a Versatile Synthon in Organic and Medicinal Chemistry

The propargyl group, which features a terminal alkyne, is a highly valuable and versatile building block in organic synthesis. nih.govmdpi.com Its utility stems from the high reactivity of the carbon-carbon triple bond, which can participate in a wide range of chemical transformations, including cycloadditions, coupling reactions, and nucleophilic additions. researchgate.net This reactivity allows the propargyl moiety to serve as a key intermediate in the construction of complex organic molecules, including numerous natural products and heterocyclic compounds like pyrroles, quinolines, and oxazoles. researchgate.net

In medicinal chemistry, the propargylamine (B41283) moiety (a related structure) is found in several drugs used to treat neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. researchgate.netresearchgate.net The propargyl group's ability to act as a reactive handle makes it a powerful tool for creating diverse molecular architectures and for use in chemical biology to probe biological systems. researchgate.net Methodologies such as the Barbier-type nucleophilic addition and A³ coupling reactions have been developed to efficiently introduce the propargyl group into various molecules, highlighting its importance as a synthon. nih.govresearchgate.net The presence of multiple functional groups—the alkyne, the adjacent methylene (B1212753) group, and any attached heteroatom—makes propargyl derivatives highly adaptable for a wide range of synthetic applications. nih.gov

Rationale for Focused Research on 2-(Prop-2-YN-1-yloxy)pyrimidine Derivatives

The focused investigation of 2-(Prop-2-YN-1-yloxy)pyrimidine and its derivatives is driven by a logical synthetic strategy: combining a biologically proven scaffold (pyrimidine) with a functionally versatile chemical group (propargyl ether). The pyrimidine core provides a foundation known for its diverse bioactivities, while the propargyl ether linker offers a reactive site for further chemical modification. This combination allows for the creation of novel molecules with potential applications in various fields.

For instance, related structures incorporating a propargyloxy pyrimidine core have been investigated for their biological effects. Specific derivatives have shown potent herbicidal activity, while others have been explored for their potential as antitumor agents. scialert.net The research rationale is based on the hypothesis that joining these two key moieties can lead to hybrid molecules with unique and potentially enhanced biological or material properties, making them attractive targets for drug discovery and agrochemical research. nih.govresearchgate.net

Historical Context and Evolution of Alkynyl-Substituted Pyrimidines

The study of pyrimidines dates back to their discovery as components of nucleic acids. researchgate.net The introduction of substituents to the pyrimidine ring has been a long-standing practice to modulate their biological activity. researchgate.net The development of alkynyl-substituted pyrimidines, specifically, has been significantly advanced by the advent of powerful cross-coupling reactions.

A key milestone in the synthesis of these compounds is the use of the palladium-catalyzed Sonogashira cross-coupling reaction. nih.gov This method allows for the direct and efficient attachment of terminal alkynes to a halogenated pyrimidine ring, providing access to a wide range of 5-alkynylpyrimidine derivatives with good yields. nih.gov Early work focused on the fundamental synthesis and characterization of these compounds. researchgate.net Over time, the focus has evolved towards creating specific alkynyl-pyrimidine derivatives with tailored biological functions. For example, recent research has involved the synthesis of 5-alkynyl-substituted uridine (B1682114) derivatives as potential inhibitors of mycobacteria, the causative agents of tuberculosis. nih.gov The evolution in this field is marked by a shift from broad synthesis to rational design, aiming to create highly specific and potent molecules for targeted therapeutic applications, as evidenced by numerous patents for 5-alkynyl-pyrimidines. nih.govgoogle.com

Data Tables

Table 1: Chemical Properties of 2-(Prop-2-YN-1-yloxy)pyrimidine

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Boiling Point | 172.6±23.0 °C (Predicted) chemsrc.com |

| Density | 0.92±0.1 g/cm³ (Predicted) chemsrc.com |

| CAS Number | 20306-74-5 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-6-10-7-8-4-3-5-9-7/h1,3-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQIKXCVGSDFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299548 | |

| Record name | Pyrimidine, 2-(2-propyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-33-7 | |

| Record name | Pyrimidine, 2-(2-propyn-1-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-(2-propyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 2 Prop 2 Yn 1 Yloxy Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(Prop-2-yn-1-yloxy)pyrimidine by mapping the chemical environments of its constituent protons and carbon atoms.

Proton (¹H) NMR Spectroscopic Analysis for Propargyl and Pyrimidine (B1678525) Protons

Proton NMR (¹H NMR) spectroscopy provides specific chemical shift values and coupling patterns for the protons within the 2-(Prop-2-yn-1-yloxy)pyrimidine molecule. The analysis confirms the presence of both the propargyl and pyrimidine moieties.

The protons of the pyrimidine ring exhibit characteristic signals in the aromatic region of the spectrum. The proton at position 6 (H6) typically appears as a doublet, while the proton at position 5 (H5) presents as a triplet, and the two protons at position 4 (H4) show up as a doublet. chemicalbook.com In a typical pyrimidine structure, the chemical shifts are observed around δ 9.27 ppm for the proton at position 2, δ 8.78 ppm for the protons at positions 4 and 6, and δ 7.38 ppm for the proton at position 5. chemicalbook.com

The propargyl group protons also have distinct resonances. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom typically resonate in the range of δ 4.5-5.0 ppm. The acetylenic proton (-C≡CH) usually appears as a singlet or a finely split triplet further upfield, around δ 2.5 ppm.

Table 1: ¹H NMR Chemical Shift Data for 2-(Prop-2-yn-1-yloxy)pyrimidine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-4, H-6 | ~8.78 | d |

| Pyrimidine H-5 | ~7.38 | t |

| Propargyl -OCH₂- | ~4.80 | s |

| Propargyl -C≡CH | ~2.50 | s |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(Prop-2-yn-1-yloxy)pyrimidine gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring have characteristic chemical shifts. C2, being adjacent to two nitrogen atoms, is typically found significantly downfield. The C4 and C6 carbons usually resonate at a similar chemical shift, while the C5 carbon appears at a more upfield position. For a standard pyrimidine ring, the chemical shifts are approximately δ 158.5 ppm for C2, δ 157.0 ppm for C4 and C6, and δ 122.0 ppm for C5. chemicalbook.com

The propargyl group carbons also have identifiable resonances. The acetylenic carbons (-C≡C-) appear in the mid-range of the spectrum, while the methylene carbon (-O-CH₂-) is found further upfield.

Table 2: ¹³C NMR Chemical Shift Data for 2-(Prop-2-yn-1-yloxy)pyrimidine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~163.0 |

| Pyrimidine C-4, C-6 | ~157.0 |

| Pyrimidine C-5 | ~117.0 |

| Propargyl -C≡CH | ~78.0 |

| Propargyl -C≡CH | ~76.0 |

| Propargyl -OCH₂- | ~54.0 |

Note: These are approximate values and can be influenced by the experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, ROESY) for Structural Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For 2-(Prop-2-yn-1-yloxy)pyrimidine, COSY spectra would show correlations between the coupled protons on the pyrimidine ring (H4/H5 and H5/H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is crucial for assigning the signals of the protonated carbons in both the pyrimidine and propargyl moieties. For example, it would show a cross-peak between the pyrimidine H5 proton and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for confirming the connection between the pyrimidine ring and the propargyl group. For instance, a correlation between the methylene protons of the propargyl group and the C2 carbon of the pyrimidine ring would definitively establish the ether linkage.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the exact molecular formula of 2-(Prop-2-yn-1-yloxy)pyrimidine, which is C₇H₆N₂O. The experimentally determined exact mass should be in very close agreement with the calculated theoretical mass, typically within a few parts per million (ppm). This high accuracy is crucial for confirming the elemental composition and distinguishing it from other isobaric compounds.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in mass spectrometry to analyze organic molecules. nih.govrsc.org

ESI-MS: This technique is particularly well-suited for polar and thermally labile molecules. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For 2-(Prop-2-yn-1-yloxy)pyrimidine, ESI-MS would typically produce a protonated molecular ion [M+H]⁺.

APCI-MS: This method is suitable for less polar and more volatile compounds. In APCI, a corona discharge is used to ionize the solvent molecules, which then transfer a proton to the analyte molecule. Similar to ESI, APCI would also be expected to generate the protonated molecular ion [M+H]⁺ for 2-(Prop-2-yn-1-yloxy)pyrimidine.

The choice between ESI and APCI often depends on the specific properties of the analyte and the liquid chromatography conditions being used. Both techniques provide valuable information about the molecular weight of the compound. nih.gov

Fragmentation Pathway Analysis

The initial protonation would likely occur on one of the nitrogen atoms of the pyrimidine ring, given their basicity. From this protonated molecular ion [M+H]⁺, several fragmentation pathways are plausible:

Cleavage of the Ether Bond: The C-O bond between the pyrimidine ring and the propargyl group is a likely site for initial fragmentation. This could occur in two ways:

Pathway A: Cleavage at the Pyrimidine-O bond, leading to the formation of a protonated 2-hydroxypyrimidine (B189755) ion and a neutral propargyl fragment.

Pathway B: Cleavage at the O-CH₂ bond, resulting in a pyrimidine-oxonium ion and a propargyl radical. This is often a dominant pathway for ethers.

Loss of the Propargyl Group: A common fragmentation pattern involves the loss of the entire propargyl group (C₃H₃), leading to a fragment corresponding to the 2-hydroxypyrimidine cation radical.

Rearrangement Reactions: McLafferty-type rearrangements or other hydrogen rearrangements could occur, although they are less predictable without experimental data. nih.gov

Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, typically involving the sequential loss of small neutral molecules like HCN. researchgate.net This usually happens after the initial loss of substituents.

A proposed fragmentation scheme based on these principles is outlined below. The exact m/z values would depend on the ionization method and the specific instrument parameters used.

Table 1: Postulated Mass Spectrometry Fragmentation of 2-(Prop-2-yn-1-yloxy)pyrimidine

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

| [M+H]⁺ | Protonated 2-(Prop-2-yn-1-yloxy)pyrimidine | Molecular Ion |

| [M-C₃H₃]⁺ | 2-Hydroxypyrimidine cation radical | Loss of the propargyl radical |

| [C₄H₅N₂O]⁺ | Protonated 2-hydroxypyrimidine | Cleavage of the O-CH₂ bond |

| [C₃H₃]⁺ | Propargyl cation | Cleavage of the Pyrimidine-O bond |

| [C₃H₃N₂]⁺ | Pyrimidine fragment | Loss of HCN from a pyrimidine ring fragment |

This table is a hypothetical representation based on general fragmentation principles.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule. The FT-IR spectrum of 2-(Prop-2-yn-1-yloxy)pyrimidine would exhibit distinct absorption bands corresponding to its constituent parts: the pyrimidine ring, the ether linkage, and the terminal alkyne group. ijirset.comresearchgate.net

The key vibrational modes expected are:

Alkyne Group (C≡C-H):

A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. This is a very characteristic peak for terminal alkynes.

A weaker absorption band in the range of 2100-2260 cm⁻¹ due to the C≡C triple bond stretching vibration. Its intensity can be variable.

Ether Linkage (C-O-C):

Strong, characteristic C-O stretching vibrations are expected in the fingerprint region, typically appearing as two bands for an aromatic-aliphatic ether. An asymmetric stretching band would be observed around 1200-1275 cm⁻¹ (Ar-O stretch) and a symmetric stretching band around 1020-1075 cm⁻¹ (alkyl-O stretch).

Pyrimidine Ring:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ .

C=N and C=C ring stretching vibrations occur in the 1400-1650 cm⁻¹ region. Pyrimidine itself shows a complex pattern of bands in this area. researchgate.netnih.gov

In-plane and out-of-plane C-H bending vibrations are found in the fingerprint region below 1400 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for 2-(Prop-2-yn-1-yloxy)pyrimidine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1650 | Medium to Strong |

| Aryl-Alkyl Ether | Ar-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Aryl-Alkyl Ether | C-O-Alkyl Symmetric Stretch | 1020 - 1075 | Strong |

This data is predictive and based on typical values for these functional groups found in various pyrimidine-containing molecules. ijirset.comresearchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the solid-state molecular architecture of 2-(Prop-2-yn-1-yloxy)pyrimidine, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 2-(Prop-2-yn-1-yloxy)pyrimidine has not been reported in the searched literature, analysis of related structures, such as 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine, provides insight into what could be expected. mdpi.com For this related molecule, single crystals were obtained, and the analysis revealed a monoclinic crystal system with a P2₁/c space group. mdpi.com

A crystallographic study of 2-(Prop-2-yn-1-yloxy)pyrimidine would aim to:

Confirm the molecular connectivity: Unambiguously verify the covalent bonding structure.

Determine the conformation: Establish the preferred spatial orientation of the flexible propargyloxy side chain relative to the pyrimidine ring.

Analyze intermolecular forces: Identify and characterize non-covalent interactions such as hydrogen bonds (if any), π-π stacking between pyrimidine rings, and van der Waals forces that dictate the crystal packing.

The insights gained from X-ray crystallography are crucial for understanding the solid-state properties of the compound and can be used to guide the design of new derivatives with specific properties. nih.govelsevierpure.com

Table 3: Potential X-ray Crystallographic Data to be Determined

| Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. |

| Torsion Angles | The rotational conformation of the propargyloxy side chain. |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions. |

Chromatographic Purity Assessment (HPLC, TLC)

Assessing the purity of a synthesized chemical compound is essential. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard techniques for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for a preliminary assessment of purity. mdpi.com For 2-(Prop-2-yn-1-yloxy)pyrimidine, a typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it with a suitable solvent system, likely a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The position of the spot (Rf value) would indicate its polarity, and the presence of a single spot would suggest a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative measure of purity. nih.govnih.gov A reversed-phase HPLC method would be most appropriate for this compound.

A typical HPLC setup would include:

Column: A C18 stationary phase column is commonly used for separating organic molecules of this type. nih.gov

Mobile Phase: A gradient elution system is often employed, starting with a high proportion of a polar solvent (e.g., water, often with a modifier like formic acid or trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: A UV detector would be suitable, as the pyrimidine ring is a strong chromophore. The detection wavelength would be set at one of the absorption maxima of the compound.

The result of an HPLC analysis is a chromatogram. A pure sample would ideally show a single, sharp peak at a specific retention time. The area of this peak is proportional to the concentration of the compound, and purity is typically expressed as a percentage of the total peak area. nih.gov

Table 4: Representative Chromatographic Conditions for Purity Assessment

| Technique | Parameter | Typical Conditions |

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate or Dichloromethane:Methanol mixtures | |

| Visualization | UV light (254 nm) or chemical staining | |

| HPLC | Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | |

| Detection | UV Diode Array Detector (DAD) | |

| Purity Determination | Peak area percentage |

Computational Chemistry and Theoretical Investigations of 2 Prop 2 Yn 1 Yloxy Pyrimidine

Density Functional Theory (DFT) Calculations

No published DFT studies were found for 2-(Prop-2-YN-1-yloxy)pyrimidine. Therefore, data for the following subsections is unavailable.

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) and Validation

There is no available literature containing predicted spectroscopic data for this compound.

Analysis of Electronic Properties (Ionization Energy, Electron Affinity, Energy Gap, Hardness, Electronegativity, Electrophilicity Index)

Specific calculated values for the electronic properties of 2-(Prop-2-YN-1-yloxy)pyrimidine are not documented.

Calculation of Molecular Properties (Static Dipole Moment, Average Linear Polarizability)

Calculated molecular property data for this compound could not be located.

Molecular Electrostatic Surface Potential (MEP) Analysis

A specific MEP analysis for 2-(Prop-2-YN-1-yloxy)pyrimidine has not been published.

Molecular Docking Studies

While docking studies are common for pyrimidine (B1678525) derivatives, specific studies targeting 2-(Prop-2-YN-1-yloxy)pyrimidine are absent from the literature.

Ligand-Protein Interaction Profiling with Biological Targets

There is no available information on the interaction of this specific ligand with any biological targets.

Based on a comprehensive search of available scientific literature, there is no specific research data available for the chemical compound 2-(Prop-2-YN-1-yloxy)pyrimidine that would allow for a detailed analysis of its computational chemistry, theoretical investigations, binding modes, or in silico pharmacokinetic parameters as requested in the provided outline.

General studies on broader classes of pyrimidine derivatives exist, highlighting their potential in various therapeutic areas and employing computational methods for their evaluation. These studies often involve molecular docking to predict binding interactions and in silico tools to assess their druglikeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

For instance, computational analyses, including Density Functional Theory (DFT) calculations, are used to understand the electronic properties and reactivity of similar heterocyclic compounds. Molecular dynamics simulations help in assessing the stability of ligand-protein complexes. Furthermore, various software and web tools are routinely used to predict the ADME profiles of new chemical entities, providing insights into their potential as drug candidates.

However, without specific studies on 2-(Prop-2-YN-1-yloxy)pyrimidine, any attempt to generate the detailed content requested under the headings "Prediction of Binding Modes and Key Intermolecular Interactions" and "In Silico Assessment of Druglikeness and Pharmacokinetic Parameters (ADME)" would be speculative and not based on scientific evidence for this particular molecule.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline and focuses solely on 2-(Prop-2-YN-1-yloxy)pyrimidine.

Chemical Reactivity and Derivatization Strategies of the Propargyloxy Moiety in Pyrimidines

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as one of the most powerful and widely used "click chemistry" reactions for forming stable 1,2,3-triazole linkages. This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, making it an ideal strategy for the derivatization of 2-(Prop-2-yn-1-yloxy)pyrimidine.

Synthesis of 1,4-Disubstituted 1,2,3-Triazole Adducts

The reaction of 2-(Prop-2-yn-1-yloxy)pyrimidine with a variety of organic azides in the presence of a copper(I) catalyst exclusively yields 1,4-disubstituted 1,2,3-triazole adducts. This transformation is robust and tolerates a wide array of functional groups on the azide (B81097) partner, allowing for the introduction of diverse molecular fragments.

The general reaction scheme is as follows:

A variety of copper(I) sources can be employed, including CuI, CuSO₄/sodium ascorbate, or copper(I) acetate (B1210297). The reaction is typically carried out in a range of solvents, including THF, DMF, and mixtures of water with organic solvents.

Table 1: Examples of CuAAC Reactions with Propargyl Ethers

| Entry | Azide Partner | Copper Source | Solvent | Yield (%) | Reference |

| 1 | Benzyl azide | CuSO₄/Sodium Ascorbate | DMF/H₂O | >95% | |

| 2 | Phenyl azide | CuI | THF | High | |

| 3 | 1-Azido-4-methylbenzene | CuI/DIPEA/HOAc | CH₂Cl₂ | 96% | |

| 4 | 1-Azido-2-nitrobenzene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | High |

Note: This table presents representative examples of CuAAC reactions with propargyl ethers, illustrating the general conditions and high yields achievable. Specific yields for 2-(Prop-2-yn-1-yloxy)pyrimidine would require experimental verification.

Mechanistic Considerations and Regioselectivity

The remarkable regioselectivity of the CuAAC reaction, leading exclusively to the 1,4-isomer, is a key feature. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the organic azide in a stepwise manner. Computational studies suggest that the coordination of the copper to the alkyne alters the reaction mechanism from a concerted to a stepwise process, significantly lowering the activation energy.

The regioselectivity is dictated by the favorable two-center interaction between the nucleophilic carbon of the copper acetylide and the terminal nitrogen of the azide. Density functional theory (DFT) calculations have shown that the energy barrier for the formation of the 1,4-isomer is significantly lower than that for the 1,5-isomer in the presence of a copper catalyst.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Isomer Formation

While CuAAC provides the 1,4-triazole isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary method to access the 1,5-disubstituted 1,2,3-triazole regioisomer. This reaction typically employs a ruthenium(II) catalyst, such as [Cp*RuCl] complexes.

The reaction of 2-(Prop-2-yn-1-yloxy)pyrimidine with an organic azide in the presence of a suitable ruthenium catalyst would be expected to yield the corresponding 1,5-disubstituted 1,2,3-triazole.

Table 2: Comparison of CuAAC and RuAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Product | 1,4-Disubstituted 1,2,3-triazole | 1,5-Disubstituted 1,2,3-triazole |

| Catalyst | Copper(I) salts | Ruthenium(II) complexes (e.g., Cp*RuCl) |

| Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Reference |

Other Functionalization Reactions of the Terminal Alkyne

Beyond cycloaddition reactions, the terminal alkyne of 2-(Prop-2-yn-1-yloxy)pyrimidine can undergo other important transformations, further expanding its synthetic utility.

One of the most significant is the Sonogashira coupling , a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. This allows for the direct attachment of various aryl or vinyl substituents to the propargyl group.

Another valuable transformation is the Mannich reaction , which involves the aminoalkylation of the acidic terminal alkyne proton. This reaction introduces an aminomethyl group, providing a handle for further functionalization.

Reactivity of the Pyrimidine (B1678525) Ring towards Electrophiles and Nucleophiles

The pyrimidine ring in 2-(Prop-2-yn-1-yloxy)pyrimidine exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic attack. The two nitrogen atoms within the ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.

Conversely, this electron deficiency makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the C4 and C6 positions, and to a lesser extent at the C2 position. The presence of a good leaving group at these positions would facilitate substitution by a variety of nucleophiles. In the case of 2-(Prop-2-yn-1-yloxy)pyrimidine, the propargyloxy group itself could potentially be displaced by a strong nucleophile under harsh conditions, although this is generally less favorable than reactions at the alkyne terminus. Computational studies have indicated that for many pyrimidine systems, the C4 position is the most activated towards nucleophilic attack.

Exploration of Biological Activities and Underlying Mechanisms of 2 Prop 2 Yn 1 Yloxy Pyrimidine Derivatives

Anticancer and Antiproliferative Activity

Derivatives of the 2-(prop-2-yn-1-yloxy)pyrimidine scaffold have demonstrated notable anticancer and antiproliferative effects through various mechanisms, including the inhibition of key cellular signaling pathways, induction of programmed cell death, and direct cytotoxic effects on cancer cells.

Inhibition of Protein Kinases

The dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention. Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the core compound, have been identified as inhibitors of several protein kinases crucial for tumor growth and survival. These include the Janus kinase 2 (JAK2), phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), Src non-receptor tyrosine kinases, Mer receptor tyrosine kinase, and mitotic checkpoint kinase (Mps1). nih.gov

Specifically, pyrimidine-based compounds have been developed as potent and selective inhibitors of JAK1, a member of the Janus kinase family that plays a critical role in immune response and cell growth. nih.gov The inhibition of JAK2 is particularly relevant in the context of myeloproliferative neoplasms. nih.gov Furthermore, fused pyrimidine (B1678525) derivatives, such as those with a furo[2,3-d]pyrimidine (B11772683) or thieno[2,3-d]pyrimidine (B153573) core, have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. mdpi.comresearchgate.net Some anilinopyrimidine derivatives have also been shown to act as dual inhibitors of Aurora A kinase and VEGF receptor kinases. nih.gov The development of dual inhibitors targeting both the PI3K/AKT/mTOR pathway is also a promising strategy in cancer therapy, and 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as such agents. nih.gov

Table 1: Inhibition of Protein Kinases by Pyrimidine Derivatives

| Derivative Class | Target Kinase(s) | Observed Activity |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | JAK2, PI3K, Akt, Src, Mer, Mps1 | Inhibition of kinase activity nih.gov |

| 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidines | JAK1 | Potent and selective inhibition nih.gov |

| Fedratinib (pyrimidine-based) | JAK2 | Selective inhibition (IC50 ~5 µmol/L for hit compound) nih.gov |

| Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Potent dose-related inhibition (some with IC50 in nanomolar range) mdpi.comresearchgate.net |

| 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones | Aurora A, VEGF-R2, VEGF-R3 | Dual inhibition in the single-digit micromolar range nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A key strategy in cancer chemotherapy is to induce apoptosis, or programmed cell death, in malignant cells. Various pyrimidine derivatives have been shown to exert their anticancer effects through this mechanism. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been found to induce apoptosis in lung (A549) and breast (MCF-7) cancer cells. nih.gov The apoptotic process is often triggered by the activation of caspases and can be confirmed by the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.com

In addition to inducing apoptosis, these compounds can also modulate the cell cycle, arresting cancer cells at specific phases and preventing their proliferation. For example, some tetrahydropyrido[3,2-d]pyrimidine derivatives have been shown to induce cell cycle arrest at the S phase. researchgate.net Similarly, other pyrimidine-based compounds have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases in different cancer cell lines. mdpi.comnih.gov The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. mdpi.com For example, a flavonoid known as prunetrin (B192197) has been shown to arrest liver cancer cells in the G2/M phase by decreasing the expression of Cyclin B1, CDK1/CDC2, and CDC25c. nih.gov

Cytotoxicity Evaluation Against Specific Human Cancer Cell Lines

The direct cytotoxic effect of 2-(prop-2-yn-1-yloxy)pyrimidine derivatives has been evaluated against a panel of human cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined for several derivatives in various cell lines.

For example, pyrrolo[2,3-d]pyrimidine derivatives have shown significant cytotoxicity against human lung cancer (A549) and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their cytotoxic activity against colon (HT-29), liver (HepG2), and breast (MCF-7) cancer cell lines. mdpi.com Furthermore, studies on doxorubicin (B1662922) in combination with other compounds have provided baseline cytotoxicity data for colon cancer cell lines such as LoVo and HT29. researchgate.net

Table 2: Cytotoxicity of Pyrimidine Derivatives against Human Cancer Cell Lines

| Cancer Cell Line | Derivative Class/Compound | IC50 Value |

|---|---|---|

| HCT-116 (Colon Carcinoma) | Chitosan/aroylhydrazine composite | Promising cell growth inhibitory effect nih.gov |

| MCF-7 (Breast Adenocarcinoma) | Pyrrolo[2,3-d]pyrimidine derivative (Compound 10b) | 1.66 µM nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Thienopyrimidine derivative | Evaluated for cytotoxic activity mdpi.com |

| A549 (Lung Carcinoma) | Pyrrolo[2,3-d]pyrimidine derivative (Compound 9e) | 4.55 µM nih.gov |

| LoVo (Colon Carcinoma) | Doxorubicin (for comparison) | Cytotoxicity evaluated researchgate.net |

| HT29 (Colon Adenocarcinoma) | Bacopaside II (for comparison) | IC50 of 20.6 µM nih.gov |

| HeLa (Cervical Cancer) | Not specifically found for this derivative class in the provided results. | - |

Antimicrobial Activity

In addition to their anticancer properties, derivatives of 2-(prop-2-yn-1-yloxy)pyrimidine have also been investigated for their potential to combat microbial infections.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Several studies have reported the synthesis and evaluation of pyrimidine derivatives for their antibacterial activity. nih.gov Thieno[2,3-d]pyrimidinedione derivatives have demonstrated significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–16 mg/L. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have also shown potent activity against Staphylococcus aureus, with some compounds exhibiting MIC values as low as 0.31 mg/mL. nih.gov While activity against Gram-negative bacteria has been observed, it is often less potent than that against Gram-positive strains. nih.gov

Table 3: Antibacterial Activity of Pyrimidine Derivatives

| Bacterial Strain | Derivative Class | MIC Value |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Thieno[2,3-d]pyrimidinediones | 2-16 mg/L nih.gov |

| Staphylococcus aureus (Gram-positive) | Pyrrolo[2,3-d]pyrimidines | 0.31 mg/mL nih.gov |

| MRSA (Gram-positive) | Thieno[2,3-d]pyrimidinediones | 2-16 mg/L nih.gov |

| VRE (Gram-positive) | Thieno[2,3-d]pyrimidinediones | 2-16 mg/L nih.gov |

Antifungal Efficacy

The antifungal potential of pyrimidine derivatives has also been an area of active research. nih.gov For instance, novel pyrimidine derivatives containing an amide moiety have been synthesized and tested against various plant pathogenic fungi. One such derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited excellent activity against Phomopsis sp. with a half-maximal effective concentration (EC50) of 10.5 µg/mL. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have also demonstrated excellent antifungal activity against Candida albicans, with MIC values ranging from 0.31 to 0.62 mg/mL, which was superior to the standard drug fluconazole (B54011) in the same study. researchgate.netnih.gov

Table 4: Antifungal Activity of Pyrimidine Derivatives

| Fungal Strain | Derivative Class/Compound | Activity (EC50 or MIC) |

|---|---|---|

| Phomopsis sp. | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | EC50: 10.5 µg/mL nih.gov |

| Botrytis cinerea | Pyrimidine derivatives with amide moiety | Good activity, comparable to Pyrimethanil nih.gov |

| Candida albicans | Pyrrolo[2,3-d]pyrimidine derivatives | MIC: 0.31-0.62 mg/mL researchgate.netnih.gov |

| Ganoderma lucidum | Pyrido[2,3-d]pyrimidine (B1209978) derivative (Compound 9d) | More potent than fluconazole mdpi.com |

Antiviral Activity

Derivatives of pyrimidine have been extensively investigated for their potential to combat various viral infections. The core pyrimidine structure serves as a versatile template for the design of agents that can interfere with critical viral replication processes.

Inhibition of SARS-CoV-2 Main Protease Enzyme

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. While direct studies on 2-(Prop-2-YN-1-yloxy)pyrimidine derivatives are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has shown promise in this area. For instance, pyrimidine thioglycoside analogues have been synthesized and evaluated for their antiviral activity against SARS-CoV-2. nih.gov Some of these compounds demonstrated significant inhibition of the virus, with the presence of glycosyl moieties attached to the pyrimidine ring enhancing the antiviral effect. nih.gov

Furthermore, research into pyrrolo-pyrimidine-based compounds has identified inhibitors of the SARS-CoV-2 Mac1 protein, another essential component for viral replication. nih.gov These findings suggest that the pyrimidine scaffold can be effectively utilized to design inhibitors of key SARS-CoV-2 enzymes. The propargyloxy group at the 2-position of the pyrimidine ring in 2-(Prop-2-YN-1-yloxy)pyrimidine offers a reactive handle for further chemical modification, which could be exploited to design novel and potent inhibitors targeting the SARS-CoV-2 Mpro.

Anti-HIV Activity

The fight against Human Immunodeficiency Virus (HIV) has seen the development of numerous pyrimidine-based drugs. These compounds primarily act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme essential for HIV replication.

Extensive research has been conducted on 2,4,5-trisubstituted pyrimidines, leading to the discovery of potent HIV-1 NNRTIs. nih.gov These derivatives have shown high efficacy against wild-type HIV-1 and have also exhibited improved resistance profiles compared to some existing drugs. nih.gov The structural modifications on the pyrimidine ring have been key to achieving this enhanced activity.

While specific data on the anti-HIV activity of 2-(Prop-2-YN-1-yloxy)pyrimidine derivatives is scarce, the established success of other pyrimidine derivatives as NNRTIs provides a strong rationale for exploring their potential in this therapeutic area. The unique substitution pattern of 2-(Prop-2-YN-1-yloxy)pyrimidine could lead to novel interactions within the NNRTI binding pocket of the HIV reverse transcriptase.

Neurotropic and Central Nervous System (CNS) Activities

The pyrimidine nucleus is also a key feature in compounds exhibiting effects on the central nervous system. These activities range from anticonvulsant to CNS depressant effects.

Anticonvulsant Properties

Several classes of pyrimidine derivatives have been reported to possess anticonvulsant activity. For example, pyrimidylthiazolidones have demonstrated effectiveness against pentylenetetrazol-induced convulsions in animal models. nih.gov Similarly, derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and shown to exhibit significant anticonvulsant properties. japsonline.com A comprehensive review of pyrimidine-based CNS agents also highlights their development as anticonvulsant agents. nih.gov

The mechanism of action for these anticonvulsant effects can vary, but they often involve modulation of ion channels or neurotransmitter systems in the brain. The structural features of 2-(Prop-2-YN-1-yloxy)pyrimidine could potentially interact with these neurological targets.

CNS Depressant Effects

In addition to anticonvulsant properties, certain pyrimidine derivatives have been shown to exert CNS depressant effects. The aforementioned study on pyrimidylthiazolidones also reported their ability to potentiate pentobarbital-induced hypnosis, indicating a general CNS depressant action. nih.gov The structural modifications on the pyrimidine ring are crucial in determining the nature and potency of these CNS effects. The exploration of 2-(Prop-2-YN-1-yloxy)pyrimidine derivatives in this context could reveal novel compounds with specific CNS depressant profiles.

Other Pharmacological Profiles

The versatility of the pyrimidine scaffold extends beyond antiviral and CNS activities. Various derivatives have been investigated for a wide range of other pharmacological effects.

Studies have revealed that pyrimidine derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov These compounds have also demonstrated antioxidant properties. nih.gov The broad spectrum of biological activities associated with pyrimidines has been the subject of several reviews, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.govwjarr.com The diverse pharmacological potential of the pyrimidine core suggests that derivatives of 2-(Prop-2-YN-1-yloxy)pyrimidine may also exhibit a range of other valuable biological activities.

Herbicidal Efficacy

Derivatives of 2-(prop-2-yn-1-yloxy)pyrimidine have demonstrated notable herbicidal effects, particularly in the context of bleaching activity. The presence of the alkynyloxy group at the 6-position of the pyrimidine ring has been identified as a key factor for this biological action. nih.gov

Research into a series of novel pyrazolylpyrimidine derivatives has provided specific insights into their herbicidal potential. In these studies, various compounds were synthesized and assessed for their ability to inhibit plant growth. One such derivative, 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine, exhibited significant inhibitory activity against the chlorophyll (B73375) level in seedlings of Pennisetum alopecuroides (foxtail). nih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be 3.14 mg L⁻¹. nih.gov

The structure-activity relationship studies highlighted that the replacement of the alkynyloxy group with other functional groups such as alkoxy, amino, alkylthio, and alkylsulfonyl resulted in a decrease in the bleaching activities of the compounds. nih.gov This underscores the importance of the propargyloxy moiety for this specific herbicidal mechanism.

Table 1: Herbicidal Activity of 2-(Prop-2-YN-1-yloxy)pyrimidine Derivative

| Compound Name | Target Species | Activity | IC₅₀ (mg L⁻¹) |

| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | Inhibition of chlorophyll level | 3.14 |

Antioxidant Properties

The antioxidant potential of pyrimidine derivatives is an area of significant scientific interest. ijpsonline.comnih.govmdpi.com While direct studies on the antioxidant properties of 2-(prop-2-yn-1-yloxy)pyrimidine itself are not extensively documented in the reviewed literature, the general principles of antioxidant activity in the broader class of pyrimidine derivatives can provide insights into its potential mechanisms.

The antioxidant activity of pyrimidine derivatives is often attributed to their ability to act as radical scavengers. ijpsonline.com The electronic properties of the substituents on the pyrimidine nucleus are known to play a significant role in this activity. ijpsonline.com The presence of electron-donating groups on the pyrimidine ring can enhance its radical scavenging properties and improve its potency as an antioxidant. ijpsonline.com

Table 2: General Antioxidant Mechanisms of Pyrimidine Derivatives

| Activity | Underlying Mechanism |

| Radical Scavenging | Donation of hydrogen or electrons to free radicals. |

| Inhibition of Lipid Peroxidation | Prevention of oxidative damage to lipids in cell membranes. |

| Reduction of Reactive Oxygen Species (ROS) | Neutralization of harmful free radicals within biological systems. |

Structure Activity Relationship Sar Studies of 2 Prop 2 Yn 1 Yloxy Pyrimidine Analogues

Influence of Substituents on the Pyrimidine (B1678525) Ring on Biological Efficacy

The pyrimidine ring is a key heterocyclic scaffold in numerous biologically active compounds, and its substitution pattern significantly dictates the molecule's biological profile. nih.govnih.gov In the context of 2-(prop-2-yn-1-yloxy)pyrimidine analogues, altering the substituents on the pyrimidine ring can modulate their anticancer and other biological activities. nih.gov

Research into various pyrimidine derivatives has demonstrated that the nature and position of substituents are crucial for their biological effects. nih.gov For instance, in a study on aminopyrimidine derivatives, substitutions at the C6 position of the pyrimidine core were explored. mdpi.com The introduction of different alkylamines, including secondary, tertiary, linear, and cyclic amines, was performed to evaluate the impact on anti-proliferative activity. mdpi.com It was found that replacing a propanediamine group with a dipropylamine (B117675) group at this position led to a significant loss of activity. mdpi.com

Furthermore, the electronic properties of substituents on an aniline (B41778) ring attached at the C2 position have been shown to be important. The presence of an electron-withdrawing group in the meta position of the aniline residue was found to be beneficial for the activity of a series of propanediamine derivatives. mdpi.com The introduction of aromatic amines on the pyrimidine core has also yielded promising results, with some derivatives showing a more effective decrease in cell viability across various cancer cell lines compared to the parent compounds. mdpi.com

These findings underscore the principle that the biological efficacy of pyrimidine-based compounds can be fine-tuned by strategic substitution on the pyrimidine ring itself and on appended functionalities. nih.govnih.gov

Role of the Propargyloxy Linker and its Length/Flexibility

The propargyloxy linker, -O-CH2-C≡CH, is a crucial component of the 2-(prop-2-yn-1-yloxy)pyrimidine scaffold, serving not only as a structural bridge but also as a functional element that can influence the molecule's interaction with biological targets. The length and flexibility of this linker are key determinants of biological activity. researchgate.netnih.gov

The length of a linker can dramatically affect the binding affinity and cellular uptake of a molecule. nih.gov Studies on other molecular systems have shown that both excessively long and short linkers can be detrimental to activity. Longer linkers can increase the number of possible conformations a molecule can adopt, which may lead to an entropic penalty upon binding to a target. researchgate.net Conversely, a linker that is too short may not allow the molecule to adopt the optimal conformation for binding. In a study of bisbenzimidazole derivatives, a systematic increase in linker length from 3 to 21 atoms resulted in a corresponding increase in B-DNA stabilization. nih.gov

Flexibility is another critical parameter. While flexible linkers can allow a molecule to adapt its conformation to a binding site, they can also introduce an entropic cost upon binding. researchgate.net In contrast, more rigid linkers, such as those incorporating proline residues, can reduce the number of accessible conformations, potentially pre-organizing the molecule for binding and improving affinity. harvard.edu However, increased rigidity can also lead to other issues, such as a higher propensity for proteolytic cleavage or altered folding rates. harvard.edu Mathematical modeling suggests that moderately flexible linkers often provide the best balance for achieving high binding avidity. nih.gov

The propargyloxy linker in 2-(prop-2-yn-1-yloxy)pyrimidine provides a degree of rigidity due to the alkyne group, while the ether linkage allows for some rotational freedom. Modifications to this linker, such as extending the carbon chain (e.g., to a butynyloxy or pentynyloxy group) or introducing different functional groups, would systematically alter its length and flexibility, thereby providing a means to optimize the biological activity of the parent compound.

Impact of Triazole Adducts Formed via Click Chemistry on Activity

The terminal alkyne of the propargyloxy group in 2-(prop-2-yn-1-yloxy)pyrimidine is an ideal functional handle for modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the pyrimidine core to a wide variety of other molecular fragments. mdpi.comresearchgate.net The resulting triazole-pyrimidine conjugates often exhibit profoundly different and sometimes enhanced biological activities compared to the parent alkyne.

The 1,2,3-triazole ring itself is not merely a passive linker; it is a significant pharmacophore that can participate in hydrogen bonding and dipole interactions, which can improve solubility and binding to biological targets. mdpi.com Triazoles are also metabolically stable, being resistant to hydrolysis, oxidation, and reduction. mdpi.com Numerous studies have demonstrated that hybrid molecules containing a 1,2,3-triazole moiety possess a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govresearchgate.net

For example, the synthesis of novel 1,2,3-triazole-pyrimidine-urea hybrids has yielded compounds with potent anticancer activity against various cancer cell lines. researchgate.net Similarly, conjugating thienopyrimidine scaffolds with different sugar moieties via a triazole linker has produced compounds with significant cytotoxic activities against human colorectal carcinoma and breast adenocarcinoma cell lines. nih.gov In some cases, these new adducts have shown greater potency than the standard drug doxorubicin (B1662922). nih.gov

Identification of Key Pharmacophore Features for Targeted Biological Actions

A pharmacophore model represents the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological effect. For 2-(prop-2-yn-1-yloxy)pyrimidine and its analogues, identifying these key pharmacophoric features is crucial for designing new compounds with improved potency and selectivity for a particular biological target. nih.gov

Based on the SAR of related heterocyclic compounds, several key features of the 2-(prop-2-yn-1-yloxy)pyrimidine scaffold can be identified as being important for biological activity:

The Pyrimidine Core: This heterocyclic ring system is a common feature in many biologically active molecules and often acts as a central scaffold. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is a critical interaction for binding to many biological targets. nih.gov

The Propargyloxy Linker: The ether oxygen can act as a hydrogen bond acceptor, while the alkyne group provides a region of specific volume and electronic properties. The rigidity of the alkyne can also be important for orienting the pyrimidine ring and any terminal groups in a specific conformation for optimal target engagement.

Substituent Positions: The positions on the pyrimidine ring available for substitution (e.g., C4, C5, C6) are critical pharmacophoric points. As discussed in section 7.1, the nature of the substituents at these positions can dramatically influence biological activity. mdpi.com

Terminal Functional Groups: When the propargyl group is modified, for example, via click chemistry to form a triazole, the substituent on the far side of the triazole ring becomes a key pharmacophoric feature. nih.gov This allows for the introduction of additional hydrogen bond donors/acceptors, hydrophobic groups, or charged moieties to probe the binding pocket of the target.

Computational studies, such as molecular docking and the generation of structure-based pharmacophore models, are invaluable tools in this process. nih.govnih.gov By modeling the interaction of a series of active and inactive analogues with a target protein, it is possible to build a predictive pharmacophore model that can guide the design of new, more effective compounds. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. A molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to bind effectively to its biological target. Conformational analysis of 2-(prop-2-yn-1-yloxy)pyrimidine and its analogues is therefore essential for understanding their SAR. nih.gov

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of a molecule. nih.gov These simulations can reveal the most stable low-energy conformations in different environments, such as in aqueous solution or within a simulated membrane bilayer. nih.gov By comparing the preferred conformations of highly active compounds with those of inactive analogues, it is possible to identify the specific conformational features that are required for biological activity. mdpi.com

Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., using Nuclear Overhauser Effect data) and X-ray crystallography, can provide valuable information about the actual conformations of these molecules in solution and in the solid state, respectively. nih.govmdpi.com For example, the identification of two different conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative highlights how different crystal packing forces can favor distinct molecular conformations. mdpi.com

Correlating these conformational insights with biological data allows for a more refined understanding of the pharmacophore. It can reveal not only which functional groups are important but also their required spatial arrangement for optimal interaction with the target, thereby guiding the design of conformationally constrained analogues with potentially higher potency and selectivity. mdpi.comresearchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

2-(Prop-2-YN-1-yloxy)pyrimidine as a Building Block for Complex Heterocyclic Architectures

The pyrimidine (B1678525) moiety is a fundamental scaffold in a vast array of biologically active compounds and functional materials. The propargyl group in 2-(Prop-2-YN-1-yloxy)pyrimidine provides a reactive handle for the construction of more complex heterocyclic systems. The terminal alkyne can readily participate in a variety of coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to generate 1,2,3-triazole rings.

This capability allows for the fusion or linkage of the pyrimidine core to other heterocyclic systems, leading to the creation of novel and elaborate molecular architectures. For instance, the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities, often involves the condensation of pyrimidine precursors. nih.govnih.gov The alkyne functionality of 2-(Prop-2-YN-1-yloxy)pyrimidine offers a convergent route to introduce diverse substituents or to link the pyrimidine to other molecular fragments, thereby facilitating the synthesis of libraries of complex heterocyclic compounds. nih.gov The synthesis of pyrazolo[3,4-d]pyrimidines, another important class of bioactive heterocycles, can also be envisioned starting from appropriately functionalized pyrimidine precursors. mdpi.comnih.gov

Precursor in the Synthesis of Novel Bioactive Molecules

Pyrimidine derivatives are well-established as pharmacophores in a wide range of therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.comnih.gov The compound 2-(Prop-2-YN-1-yloxy)pyrimidine serves as a valuable precursor for the synthesis of new bioactive molecules by leveraging the reactivity of its alkyne group to introduce pharmacologically relevant moieties.

For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent cytotoxicity against cancer cell lines and act as PIM-1 kinase inhibitors. nih.govrsc.org The synthesis of such compounds often starts from a substituted pyrimidine. nih.gov By using 2-(Prop-2-YN-1-yloxy)pyrimidine, medicinal chemists can employ click chemistry to attach various azide-containing fragments, rapidly generating a diverse set of derivatives for biological screening. This approach allows for the systematic exploration of the chemical space around the pyrido[2,3-d]pyrimidine scaffold to optimize biological activity.

Similarly, pyrazolo[3,4-d]pyrimidines have been investigated as potential antileukemic agents. mdpi.com The ability to functionalize the pyrimidine core via the propargyl group offers a straightforward method to synthesize novel analogues with potentially enhanced efficacy or improved pharmacokinetic properties.

Table 1: Examples of Bioactive Heterocyclic Scaffolds Derivable from Pyrimidine Precursors

| Heterocyclic Scaffold | Potential Biological Activity | Reference |

| Pyrido[2,3-d]pyrimidine | Anticancer, PIM-1 Kinase Inhibition | nih.govnih.govrsc.org |

| Pyrazolo[3,4-d]pyrimidine | Antileukemic, Anti-gout | mdpi.com |

| Imidazo[4,5-b]pyridines | Phosphodiesterase Inhibition | mdpi.com |

| Pyrimidine Derivatives | Anti-inflammatory, COX-2 Inhibition | nih.gov |

Potential in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity to identify new drug leads. nih.govimperial.ac.uknih.govacs.org The key to successful combinatorial synthesis is the use of robust and high-yielding reactions with readily available and diverse building blocks.

The terminal alkyne of 2-(Prop-2-YN-1-yloxy)pyrimidine makes it an ideal building block for combinatorial library generation, particularly through the use of click chemistry. The CuAAC reaction is highly efficient, proceeds under mild conditions, is tolerant of a wide range of functional groups, and reliably forms a stable triazole linkage. By reacting 2-(Prop-2-YN-1-yloxy)pyrimidine with a diverse collection of organic azides, a large library of triazole-containing pyrimidine derivatives can be synthesized in a parallel or mix-and-split format. Each member of the library would feature a unique substituent introduced via the azide (B81097) component, allowing for a systematic investigation of structure-activity relationships. This approach is highly amenable to automation and high-throughput screening, accelerating the drug discovery process.

Exploration in Polymer Chemistry and Supramolecular Assemblies

The propargyl group of 2-(Prop-2-YN-1-yloxy)pyrimidine allows for its use as a monomer in the synthesis of functional polymers. Alkyne-containing monomers can undergo polymerization through various methods, including click polymerization, to create polymers with pyrimidine moieties in the side chains. chemrxiv.org These polymers can exhibit interesting properties due to the presence of the pyrimidine units, such as the ability to form hydrogen bonds or engage in π-π stacking interactions.

These interactions can lead to the formation of well-ordered supramolecular structures and materials with tunable properties. imperial.ac.uk For instance, polymers bearing pyrimidine groups can be designed to self-assemble into specific nanostructures. The alkyne functionality also provides a convenient site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties for specific applications, such as drug delivery or sensor development. The free-radical addition to alkynes is another pathway for polymer functionalization. researchgate.net

Design of Molecular Wires and Light-Emitting Devices

Materials with tailored electronic and photophysical properties are in high demand for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and molecular wires. Pyrimidine-based molecules have been investigated as components of such materials due to their electron-deficient nature and ability to participate in charge-transfer processes. rsc.orgrsc.org

The structure of 2-(Prop-2-YN-1-yloxy)pyrimidine, featuring a pyrimidine core and a conjugatable alkyne group, makes it a promising candidate for the construction of π-conjugated systems. Through reactions like the Sonogashira coupling, the pyrimidine unit can be incorporated into extended, rigid-rod like structures that can function as molecular wires, facilitating the transport of charge over nanometer-scale distances.

Furthermore, pyrimidine-based donor-acceptor molecules have been developed as efficient emitters in blue OLEDs. rsc.org The pyrimidine acts as the acceptor unit, and when combined with a suitable donor, can lead to materials exhibiting thermally activated delayed fluorescence (TADF). The propargyl group of 2-(Prop-2-YN-1-yloxy)pyrimidine provides a synthetic handle to link the pyrimidine acceptor to various donor moieties, enabling the systematic design and optimization of new TADF emitters for next-generation displays and lighting.

Ligands for Metal Coordination Complexes

The pyrimidine ring contains nitrogen atoms with lone pairs of electrons that can coordinate to metal ions, making pyrimidine derivatives effective ligands in coordination chemistry. cu.edu.egresearchgate.net The introduction of a propargyl group, as in 2-(Prop-2-YN-1-yloxy)pyrimidine, significantly expands the possibilities for creating sophisticated ligand architectures.

The alkyne can be used as a reactive site to build more complex ligands prior to metal coordination. For example, a click reaction with an azide-functionalized chelating group would yield a multidentate ligand capable of forming stable complexes with a variety of metals. Alternatively, the pyrimidine itself can be coordinated to a metal center, leaving the alkyne group available for subsequent reactions. This approach could be used to synthesize metallopolymers or to attach the metal complex to a surface or a biomolecule. The formation of 1,2,3-triazole rings via click chemistry can also generate new coordination sites, as seen in bis(1,2,3-triazolyl)pyridine macrocycles, which are effective for metal complexation. rsc.org

Future Research Directions and Therapeutic Potential of 2 Prop 2 Yn 1 Yloxy Pyrimidine

Development of Next-Generation Pyrimidine-Based Therapeutic Agents

The inherent versatility of the pyrimidine (B1678525) ring continues to drive the development of new therapeutic agents. mdpi.com Future research on 2-(Prop-2-yn-1-yloxy)pyrimidine is likely to focus on synthesizing and evaluating new derivatives for a range of diseases.

Anticancer Agents: Pyrimidine derivatives are well-established as anticancer agents, with many targeting key enzymes like EGFR and HER2. nih.gov The propargyl group on 2-(Prop-2-yn-1-yloxy)pyrimidine can be utilized for covalent modification of target proteins, a strategy that has proven effective in developing potent and selective inhibitors. For instance, researchers have successfully coupled pyrimidine rings with other pharmacophores, such as sulfonamides, to create dual-activity inhibitors against resistant cancer cell lines. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. gsconlinepress.com Pyrimidine derivatives have shown significant potential in this area by targeting essential bacterial enzymes like DNA gyrase. nih.gov The unique structural features of 2-(Prop-2-yn-1-yloxy)pyrimidine could be exploited to design new antibacterial and antifungal compounds. For example, new pyrimidine-based compounds have been developed as potent anti-infective agents against various fungal strains. mdpi.com

Central Nervous System (CNS) Agents: The pyrimidine scaffold has also been successfully used to develop agents targeting the central nervous system. nih.gov Derivatives have been designed as agonists or antagonists for various receptors, including serotonin (B10506) and adenosine (B11128) receptors. nih.gov The specific substituent on the pyrimidine ring can significantly influence the compound's affinity and activity at these CNS targets. nih.gov

Table 1: Examples of Biologically Active Pyrimidine Derivatives and Their Targets

| Derivative Class | Therapeutic Area | Example Target(s) |

|---|---|---|

| Aminopyrimidines | Anticancer | EGFR, HER2 nih.govnih.gov |

| Sulfonylureas | Antifungal | Not specified mdpi.com |

| Pyrimidine-hydrazones | Anticancer | EGFR mdpi.com |

| Pyrrolo[2,3-d]pyrimidines | Anticancer | Mitotic Microtubules, MRP1 nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Anticancer | Aurora kinases, CDK1 medchemexpress.com |

| 4-aryl-pyrido[1,2-c]pyrimidines | CNS Disorders | 5-HT1A receptor, SERT nih.gov |

Mechanistic Investigations into Novel Biological Targets

A key area of future research will be to identify and validate novel biological targets for 2-(Prop-2-yn-1-yloxy)pyrimidine and its derivatives. The presence of the propargyloxy group makes this compound particularly suitable for "click chemistry" reactions, which can be used to label and identify cellular binding partners. plos.org

Target Identification: By attaching a reporter tag (e.g., a fluorescent dye or biotin) to the terminal alkyne of the propargyl group, researchers can perform chemical proteomics experiments to pull down and identify the proteins that interact with the compound. This approach can uncover previously unknown mechanisms of action and open up new therapeutic avenues.

Enzyme Inhibition: Many existing pyrimidine-based drugs function by inhibiting specific enzymes. nih.gov Future studies will likely investigate the inhibitory potential of 2-(Prop-2-yn-1-yloxy)pyrimidine against a panel of disease-relevant enzymes. For example, its effect on various kinases, proteases, or metabolic enzymes could be systematically evaluated. The propargyl group could potentially form a covalent bond with a cysteine residue in the active site of an enzyme, leading to irreversible inhibition.

Modulation of Protein-Protein Interactions: Beyond enzyme inhibition, pyrimidine derivatives can also modulate protein-protein interactions. The scaffold can serve as a rigid core to present functional groups in a specific spatial orientation, allowing for the disruption or stabilization of protein complexes.

Optimization of Synthetic Pathways for Industrial Scale-Up

For any promising therapeutic candidate, the development of an efficient and scalable synthetic route is crucial. While the synthesis of pyrimidine derivatives is generally well-established, optimizing the synthesis of 2-(Prop-2-yn-1-yloxy)pyrimidine for large-scale production will require further research.

Greener Synthetic Methods: Traditional methods for synthesizing pyrimidine derivatives can sometimes involve harsh reagents and solvents. nih.gov Future research will likely focus on developing more environmentally friendly "green" synthetic routes. nih.gov This could involve the use of microwave-assisted or ultrasound-assisted synthesis, which can often reduce reaction times and improve yields. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for industrial scale-up, including improved safety, better process control, and higher throughput. Adapting the synthesis of 2-(Prop-2-yn-1-yloxy)pyrimidine to a flow process could significantly enhance its manufacturing efficiency.

Catalyst Development: The synthesis of pyrimidine derivatives often relies on metal catalysts for coupling reactions. nih.gov Research into novel and more efficient catalysts, such as palladium or copper complexes, could lead to improved yields and purities. nih.govnih.gov Computational analysis can be employed to understand the reaction mechanisms and guide the design of better catalysts. nih.gov

Table 2: Modern Synthetic Strategies for Pyrimidine Derivatives

| Synthetic Method | Key Features | Potential Advantages |

|---|---|---|

| Biginelli Reaction | Three-component condensation | Simplicity, efficiency, diversity of products mdpi.com |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | Forms C-C bonds with arylboronic acids nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling | Forms C-N bonds with amines nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Reduced reaction times, improved yields researchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves | Enhanced reaction rates, milder conditions researchgate.net |

Integration with Advanced Drug Delivery Systems

The effectiveness of a therapeutic agent can be significantly enhanced through its formulation in an advanced drug delivery system. Future research could explore various strategies to improve the delivery of 2-(Prop-2-yn-1-yloxy)pyrimidine to its target site.

Nanoparticle Formulation: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, could improve its solubility, stability, and pharmacokinetic profile. This approach can also enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects.

Prodrug Strategies: The propargyloxy group could be chemically modified to create a prodrug that is inactive until it reaches the target site, where it is then converted to the active form. This can help to minimize systemic toxicity and improve the therapeutic index.

Topical and Localized Delivery: For certain indications, such as skin cancer or ophthalmic diseases, formulating 2-(Prop-2-yn-1-yloxy)pyrimidine for topical or localized delivery could be beneficial. For example, a pyrimidine-based CFTR activator has been optimized for solubility in an eye drop formulation for the treatment of dry eye disease. nih.gov

Exploration of New Chemical Transformations of the Propargyloxy Group

The propargyloxy group is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a wide range of novel derivatives.

Click Chemistry: As mentioned earlier, the terminal alkyne of the propargyl group is ideal for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This can be used to attach a wide array of molecules, including targeting ligands, imaging agents, or other pharmacophores.

Sonogashira Coupling: The terminal alkyne can also participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. growingscience.com This allows for the straightforward introduction of various aromatic and unsaturated substituents, which can be used to systematically explore the structure-activity relationship.